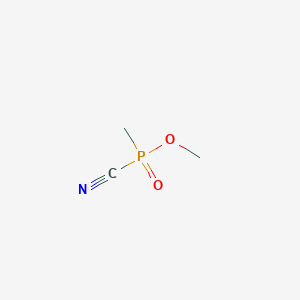
Methyl methylphosphonocyanidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl methylphosphonocyanidate is a chemical compound that belongs to the class of organophosphorus compounds. It is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is of particular interest due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl methylphosphonocyanidate typically involves the reaction of methylphosphonic dichloride with sodium cyanide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CH3P(O)Cl2+NaCN→CH3P(O)(CN)Cl+NaCl
Further purification steps may be required to obtain the pure compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
Methyl methylphosphonocyanidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphonates.
Substitution: It can undergo substitution reactions where the cyanide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions include various phosphonates, phosphates, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Methyl methylphosphonocyanidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl methylphosphonocyanidate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their function. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit enzymes like acetylcholinesterase.
Comparación Con Compuestos Similares
Methyl methylphosphonocyanidate can be compared with other similar compounds, such as:
Methylphosphonic dichloride: A precursor used in its synthesis.
Isobutyl methylphosphonocyanidate: Another organophosphorus compound with similar reactivity.
O-alkyl methylphosphonothionocyanidates: Compounds with similar structural features and chemical properties.
Propiedades
Número CAS |
101153-04-2 |
|---|---|
Fórmula molecular |
C3H6NO2P |
Peso molecular |
119.06 g/mol |
Nombre IUPAC |
[methoxy(methyl)phosphoryl]formonitrile |
InChI |
InChI=1S/C3H6NO2P/c1-6-7(2,5)3-4/h1-2H3 |
Clave InChI |
WQFPNRULSYYNJU-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


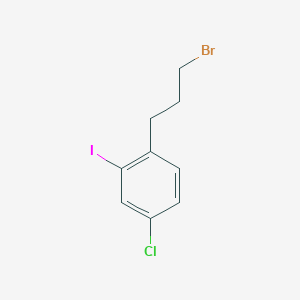
![N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline](/img/structure/B14063481.png)
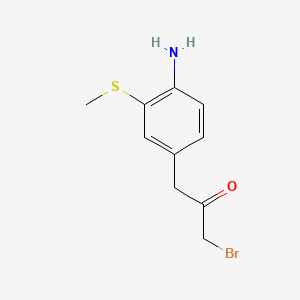
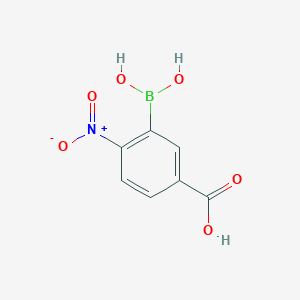

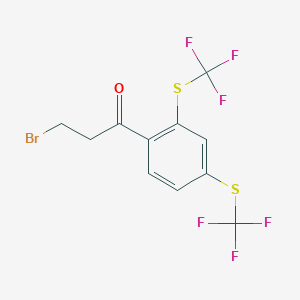
![Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-](/img/structure/B14063520.png)
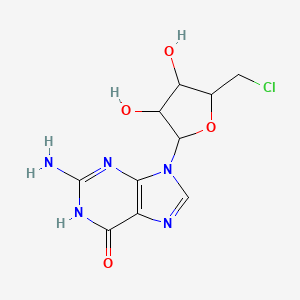
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)
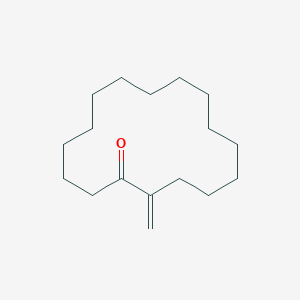
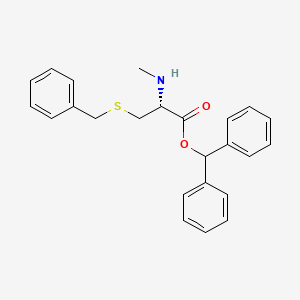
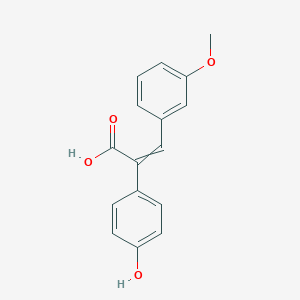
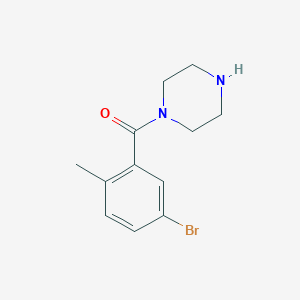
![Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-](/img/structure/B14063568.png)
